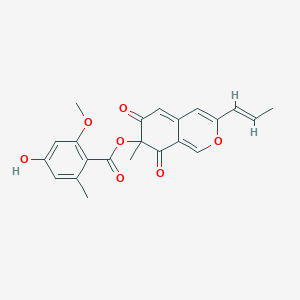
2''-O-Methylmitorubrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’'-O-Methylmitorubrin is a naturally occurring compound belonging to the class of azaphilone pigments. These pigments are secondary metabolites produced by fungi, particularly those in the genus Penicillium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’'-O-Methylmitorubrin typically involves the isolation of the compound from fungal cultures. The process includes culturing specific strains of Penicillium under controlled conditions, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: Industrial production of 2’'-O-Methylmitorubrin is less common due to the complexity of its synthesis. advancements in biotechnological methods and fermentation processes may pave the way for large-scale production in the future .
Chemical Reactions Analysis
Types of Reactions: 2’'-O-Methylmitorubrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve halogens or other functional groups under specific conditions.
Major Products: The major products formed from these reactions include various derivatives of 2’'-O-Methylmitorubrin, which may exhibit enhanced or altered biological activities .
Scientific Research Applications
2’'-O-Methylmitorubrin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’'-O-Methylmitorubrin involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and disrupt cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Mitorubrinol: A closely related compound with similar chemical structure and properties.
Mitorubrinol Acetate: Another derivative with distinct biological activities.
Uniqueness: 2’‘-O-Methylmitorubrin stands out due to its unique methylation at the 2’’ position, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C22H20O7 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[7-methyl-6,8-dioxo-3-[(E)-prop-1-enyl]isochromen-7-yl] 4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C22H20O7/c1-5-6-15-8-13-9-18(24)22(3,20(25)16(13)11-28-15)29-21(26)19-12(2)7-14(23)10-17(19)27-4/h5-11,23H,1-4H3/b6-5+ |
InChI Key |
VRWFEVIVOZKBJA-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC |
Canonical SMILES |
CC=CC1=CC2=CC(=O)C(C(=O)C2=CO1)(C)OC(=O)C3=C(C=C(C=C3C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















